Cas no 330-15-4 (4-(Trifluoromethylthio)benzamide)

4-(Trifluoromethylthio)benzamide is a fluorinated aromatic compound featuring a trifluoromethylthio (-SCF₃) substituent, which enhances its electron-withdrawing properties and metabolic stability. This structural motif makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The trifluoromethylthio group imparts increased lipophilicity, improving membrane permeability and bioavailability. Its robust chemical stability under various conditions allows for versatile applications in cross-coupling reactions and derivatization. The compound is also useful in material science for designing advanced functional materials. High purity grades ensure reproducibility in research and industrial processes.
4-(Trifluoromethylthio)benzamide structure
330-15-4 structure
Product Name:4-(Trifluoromethylthio)benzamide
CAS No:330-15-4
MF:C8H6F3NOS
MW:221.199551105499
MDL:MFCD02689728
CID:303349
PubChem ID:2422516
Update Time:2025-06-14

4-(Trifluoromethylthio)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,4-[(trifluoromethyl)thio]-
    • 4-(trifluoromethylsulfanyl)benzamide
    • 4-[(TRIFLUOROMETHYL)THIO]BENZAMIDE
    • 4-Trifluormethylmercapto-benzoesaeure-amid
    • 4-trifluoromethylsulfanyl-benzoic acid amide
    • SB76782
    • 4-(Trifluoromethylthio)benzamide, 97%
    • 4-(Trifluoromethylthio)benzamide
    • SR-01000043857-1
    • ILYWYSLTZOUSID-UHFFFAOYSA-N
    • J-018976
    • AKOS001052924
    • 4-(TRIFLUOROMETHYLTHIO)BENZAMIDE 97
    • DTXSID20368593
    • PS-6589
    • 2O8
    • Z56920159
    • MFCD02689728
    • 330-15-4
    • 4-((Trifluoromethyl)thio)benzamide
    • 4-[(trifluoromethyl)sulfanyl]benzamide
    • CS-0204554
    • SR-01000043857
    • 4-trifluoromethylthio benzyl amide
    • SCHEMBL2541283
    • Q27453145
    • MDL: MFCD02689728
    • Inchi: 1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
    • InChI Key: ILYWYSLTZOUSID-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(C(N)=O)=CC=1

Computed Properties

  • Exact Mass: 221.01200
  • Monoisotopic Mass: 221.01221947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 68.4Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.44
  • Melting Point: 126-130 °C(lit.)
  • Boiling Point: 238.4°C at 760 mmHg
  • Flash Point: 98°C
  • Refractive Index: 1.539
  • PSA: 68.39000
  • LogP: 3.09770
  • Solubility: Not determined

4-(Trifluoromethylthio)benzamide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Trifluoromethylthio)benzamide Pricemore >>

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4-(Trifluoromethylthio)benzamide Related Literature

Additional information on 4-(Trifluoromethylthio)benzamide

Recent Advances in the Study of 4-(Trifluoromethylthio)benzamide (CAS: 330-15-4)

4-(Trifluoromethylthio)benzamide (CAS: 330-15-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development and disease treatment.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of 4-(Trifluoromethylthio)benzamide derivatives and their inhibitory effects on specific enzymes involved in inflammatory pathways. The researchers employed a combination of computational modeling and in vitro assays to identify the most potent derivatives, with IC50 values in the nanomolar range. This study highlights the potential of this compound as a lead structure for developing novel anti-inflammatory agents.

Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters (2024), examined the antimicrobial properties of 4-(Trifluoromethylthio)benzamide. The compound demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The study also elucidated the compound's mechanism of action, which involves disruption of bacterial cell membrane integrity. These findings suggest its potential as a scaffold for designing new antibiotics to combat antimicrobial resistance.

In addition to its biological activities, the pharmacokinetic properties of 4-(Trifluoromethylthio)benzamide have been a focus of recent research. A 2023 study in Drug Metabolism and Disposition reported on the compound's metabolic stability and bioavailability in rodent models. The results indicated favorable absorption and distribution profiles, with minimal hepatic clearance, making it a promising candidate for further preclinical development.

Ongoing research is also exploring the potential of 4-(Trifluoromethylthio)benzamide in oncology. Preliminary data from a 2024 study in Molecular Cancer Therapeutics suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific molecular targets. Further investigations are underway to validate these findings and explore the underlying molecular mechanisms.

In conclusion, recent studies on 4-(Trifluoromethylthio)benzamide (CAS: 330-15-4) have expanded our understanding of its therapeutic potential across multiple disease areas. Its versatile chemical structure and promising biological activities make it a valuable compound for future drug discovery efforts. Continued research is expected to uncover additional applications and optimize its pharmacological properties for clinical translation.

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